Lipophilicity Advantage: XLogP3 of 5.0 vs. 4-Fluorophenyl Analog (XLogP3 4.6) for Blood-Brain Barrier Penetration
N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide (303988-20-7) has a computed XLogP3 of 5.0, whereas its 4-fluorophenyl analog (CAS 303988-21-8) has a predicted XLogP3 of 4.6 [1]. The 0.4 log unit difference translates to an approximately 2.5-fold higher theoretical partition coefficient, positioning the methoxy derivative within the optimal CNS drug-like lipophilicity range (LogP 3-5) while the fluoro analog falls at the lower boundary [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 [1] |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 303988-21-8), XLogP3 = 4.6 [1] |
| Quantified Difference | ΔXLogP3 = +0.4 (approx. 2.5× higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
This difference matters for CNS-targeted discovery programs where LogP values between 3 and 5 are empirically associated with optimal blood-brain barrier penetration, making 303988-20-7 a more suitable scaffold than its fluoro analog for neuroscience applications.
- [1] PubChem. Compound Summaries for CID 1475008 (303988-20-7) and 303988-21-8 (4-fluoro analog). Computed XLogP3 values. National Center for Biotechnology Information, 2025. View Source
- [2] Pajouhesh, H. and Lenz, G.R. (2005) 'Medicinal Chemical Properties of Successful Central Nervous System Drugs', NeuroRx, 2(4), pp. 541-553. doi:10.1602/neurorx.2.4.541. View Source
